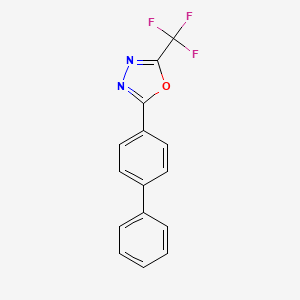

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS: 887267-97-2) is a 1,3,4-oxadiazole derivative characterized by a biphenyl-4-yl group at position 2 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₁₅H₉F₃N₂O, with a molecular weight of 290.24 g/mol and a purity of ≥95% . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the biphenyl moiety contributes to π-π stacking interactions, making it relevant in medicinal chemistry and material science.

Properties

IUPAC Name |

2-(4-phenylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)14-20-19-13(21-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLXDSPZOPBAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of biphenyl-4-carboxylic acid hydrazide with trifluoroacetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Agents : Research indicates that derivatives of oxadiazoles display significant anticancer properties. Studies have shown that compounds similar to 2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, oxadiazole derivatives have been evaluated for their ability to target specific cancer pathways, leading to promising results in preclinical trials .

- Antimicrobial Activity : The compound has also been assessed for its antimicrobial properties. Certain oxadiazole derivatives exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics . The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Inhibitors of Enzymatic Activity : Compounds containing the oxadiazole ring have been identified as selective inhibitors of enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE). These enzymes play critical roles in inflammatory processes and signal transduction pathways . The ability of this compound to modulate these pathways could lead to therapeutic applications in treating inflammatory diseases.

Material Science Applications

- Fluorescent Materials : The incorporation of the trifluoromethyl group into the oxadiazole structure enhances the photophysical properties of the compound. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors . Studies have demonstrated that oxadiazoles can act as effective emitters in OLED devices due to their high thermal stability and luminous efficiency.

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Research has shown that incorporating oxadiazole units into polymer backbones can improve their thermal stability and UV resistance, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the 5-position significantly influenced cytotoxicity against breast cancer cell lines. The presence of the trifluoromethyl group was found to enhance activity compared to non-fluorinated analogs. This research highlights the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Photophysical Properties

In an investigation into the photophysical properties of various oxadiazoles, this compound exhibited superior fluorescence quantum yields when incorporated into polymer matrices. This finding supports its application in developing advanced materials for optoelectronic devices .

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The trifluoromethyl group in the target compound enhances metabolic stability compared to sulfur-containing analogs (e.g., thioether or sulfone derivatives) .

- Sulfone-containing derivatives (e.g., from ) exhibit superior antibacterial activity but may lack the lipophilicity required for blood-brain barrier penetration, unlike the CF₃ group .

Anti-Inflammatory Activity

- Target Compound: No direct data available. However, structurally related 1,3,4-oxadiazoles with ketone substituents (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-Cl-phenyl)-1,3,4-oxadiazole) showed 59.5–61.9% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) . The biphenyl-CF₃ combination may enhance activity due to increased hydrophobic interactions.

Antibacterial Activity

- Target Compound: Not tested. However, sulfone derivatives (e.g., 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-1,3,4-oxadiazole) demonstrated potent activity against Xanthomonas pathogens (EC₅₀: 0.17–1.98 µg/mL) . The CF₃ group in the target compound could reduce bacterial resistance compared to sulfur-based analogs.

Anticancer Activity

- Target Compound: No reported data. Derivatives like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole achieved 98.74% growth inhibition against CNS and prostate cancers at 10⁻⁵ M . The biphenyl group in the target compound may improve DNA intercalation or kinase inhibition.

Enzyme Inhibition

Research Findings and Implications

- The trifluoromethyl-biphenyl combination distinguishes the target compound from sulfur- or halogen-substituted analogs, offering unique advantages in drug design (e.g., metabolic stability, CNS penetration).

- Comparative molecular docking studies are needed to evaluate its binding affinity against HDAC6 or bacterial targets .

Biological Activity

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure : The compound consists of a biphenyl group substituted with a trifluoromethyl group and an oxadiazole ring. Its molecular formula is CHFNO.

Synthesis : Various synthetic methods have been developed for oxadiazole derivatives, including microwave-assisted synthesis and traditional organic reactions. These methods typically yield high purity and efficiency.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| LoVo | 10.0 | Apoptosis induction |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Inhibition assays against cyclooxygenase enzymes (COX-1 and COX-2) indicate that this compound selectively inhibits COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).

| Enzyme | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| COX-1 | 25.0 | 1 |

| COX-2 | 8.0 | 3.125 |

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this oxadiazole derivative has shown antimicrobial activity against various bacterial strains. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : By selectively inhibiting COX enzymes, it reduces inflammation and pain.

- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and inflammation.

Case Studies

A notable study conducted by Parikh et al. (2020) synthesized various oxadiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent anticancer activity against multiple cell lines and its favorable selectivity profile in COX inhibition.

Another investigation by Villemagne et al. (2020) focused on the anti-tubercular properties of oxadiazoles, where similar compounds demonstrated effectiveness against Mycobacterium tuberculosis strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and recrystallization. Monitor reaction progress via TLC and optimize stoichiometry (1:1 molar ratio of triazole precursors to aldehydes). Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. How can spectroscopic techniques confirm the structural integrity of this oxadiazole derivative?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ 118–120 ppm, quartets).

- HRMS : Validate molecular weight (e.g., [M+H]+ peaks at 341.0680 for C14H11F3N4OS) .

- IR : Confirm oxadiazole ring vibrations (~1600 cm⁻¹) and C-F stretches (~1100 cm⁻¹) .

Q. What are the primary applications of this compound in materials science?

- Applications :

- Scintillators : Acts as a dopant in polymer matrices (e.g., with p-terphenyl) to enhance radiation detection efficiency via Förster resonance energy transfer (FRET) .

- Electroluminescence : Used in organic diodes (e.g., Mg:Ag cathodes) for green emission (λ ~520 nm) with quantum efficiency >1% .

Advanced Research Questions

Q. How can experimental design address low quantum yields in electroluminescent devices using this compound?

- Methodology : Optimize device architecture (e.g., double-layer thin films via vapor deposition) and electrode materials (e.g., indium-tin-oxide anodes). Use time-resolved photoluminescence to study exciton recombination dynamics and adjust interfacial layers to reduce energy loss .

Q. What computational strategies predict structure-activity relationships (SAR) for biological activity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like α-glucosidase. Validate with in vitro assays (e.g., α-amylase inhibition at IC50 ~10 µM). Substituent effects (e.g., halogenated aryl groups) correlate with enhanced activity .

Q. How do solvent polarity and catalyst choice influence synthetic contradictions (e.g., conflicting yield reports)?

- Methodology : Use a Design of Experiments (DoE) approach to test variables:

- Polar aprotic solvents (DMF, DMSO) vs. ethanol.

- Acid catalysts (acetic acid vs. p-toluenesulfonic acid).

- Analyze kinetic data (e.g., Arrhenius plots) to identify rate-limiting steps .

Q. What analytical methods evaluate thermal stability in polymer-dopant systems?

- Methodology :

- TGA/DSC : Measure decomposition temperatures (Td >250°C) and glass transition temperatures (Tg).

- Accelerated aging tests : Expose scintillators to γ-radiation (10 kGy) and monitor fluorescence quenching via UV-Vis spectroscopy .

Q. How can green chemistry principles minimize environmental impact during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.